4'-Heptyl-4-biphenylcarbonitrile

Descripción general

Descripción

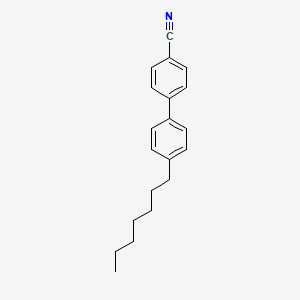

[1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl-: is an organic compound that belongs to the family of biphenyl derivatives. This compound is characterized by a biphenyl core with a carbonitrile group at the 4-position and a heptyl chain at the 4’-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. These reactions typically yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, anhydrous conditions.

Substitution: Sodium azide, sodium methoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Applications Overview

-

Liquid Crystal Displays (LCDs)

- 4'-Heptyl-4-biphenylcarbonitrile is primarily used as a liquid crystal material in LCDs due to its nematic phase properties, which allow for effective light modulation. The compound's ability to align under an electric field enhances display performance and response times.

-

Solar Cell Technology

- Recent studies have demonstrated that incorporating this compound into perovskite solar cells can significantly improve their efficiency. For instance, devices utilizing this compound showed a power conversion efficiency increase from 17.14% to 20.19% when compared to control devices . The liquid crystal aids in controlling crystal growth orientation, which is crucial for optimizing electron transport and overall device stability.

-

Chemical Research and Synthesis

- This compound serves as a building block in organic synthesis, particularly in developing new materials and exploring reaction mechanisms. Its unique structure allows chemists to create complex molecules that can exhibit novel properties.

Case Study 1: Performance in Perovskite Solar Cells

A study conducted by researchers at [specific institution] showcased that incorporating this compound into perovskite solar cells enhanced their stability and efficiency. The devices maintained 92% of their initial efficiency after prolonged exposure to elevated temperatures and humidity levels, demonstrating the compound's potential for improving solar technology resilience .

| Parameter | Control Device | Device with 7CB |

|---|---|---|

| Power Conversion Efficiency (PCE) | 17.14% | 20.19% |

| Fill Factor (FF) | <80% | >80% |

| Efficiency Retention at 25 °C, RH 70% | Degraded | 92% |

Case Study 2: Liquid Crystal Displays

In the development of advanced LCDs, the use of this compound has been pivotal in achieving faster refresh rates and better color reproduction. A comparative analysis indicated that displays using this liquid crystal exhibited superior performance metrics compared to those using traditional materials .

Mecanismo De Acción

The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonitrile group can form hydrogen bonds or coordinate with metal ions, while the heptyl chain can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparación Con Compuestos Similares

- [1,1’-Biphenyl]-4-carbonitrile, 4’-pentyl-

- [1,1’-Biphenyl]-4-carbonitrile, 4’-octyl-

- [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl-

Uniqueness: Compared to its analogs, [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- has a longer heptyl chain, which can enhance its hydrophobic interactions and influence its solubility and bioavailability. This makes it particularly useful in applications where these properties are critical, such as in the development of liquid crystals and drug delivery systems .

Actividad Biológica

4'-Heptyl-4-biphenylcarbonitrile, commonly referred to as 7CB, is a compound belonging to the family of nematic liquid crystals. Its unique structure and properties make it significant in various applications, particularly in optical electronics. This article delves into the biological activity of 7CB, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Information:

- CAS Number: 41122-71-8

- Molecular Formula: C20H23N

- Molecular Weight: 277.40 g/mol

- Melting Point: 36.0 °C

- Mesomorphic Range: 27.0 to 45.0 °C

The structure of 7CB features a biphenyl core with heptyl and cyano groups at the para positions, contributing to its liquid crystalline properties. This configuration allows it to exhibit unique electro-optical characteristics that are valuable in display technologies.

Biological Activity Overview

Research indicates that 7CB possesses various biological activities, primarily linked to its interactions with cellular components and potential therapeutic effects.

- Cellular Interaction:

- Cytotoxicity Studies:

- Antidiabetic Potential:

Case Studies and Experimental Data

- Liquid Crystal Applications:

-

Nanoparticle Interaction:

- Research has explored the interaction between zinc ferrite nanoparticles and 7CB, revealing changes in dielectric properties and electro-optical behavior when nanoparticles are dispersed within the liquid crystal matrix. These modifications can lead to improved performance in electronic applications .

-

Toxicological Assessment:

- A comprehensive evaluation of cytotoxicity using various mammalian cell lines has been conducted to determine the safety profile of 7CB for potential biomedical applications. Results indicate that while some concentrations exhibit cytotoxic effects, further studies are needed to establish safe dosage levels for therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound (7CB) | C20H23N | Nematic liquid crystal; used in LCDs |

| 4-Cyano-4'-heptylbiphenyl | C20H23N | Similar structure; studied for optical properties |

| 4-Ethylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate | C28H32O2 | Explored for biological activity |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4'-heptyl-4-biphenylcarbonitrile, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cross-coupling reactions between aryl halides and cyano-substituted aromatic precursors. For example, a Suzuki-Miyaura coupling using palladium catalysts can link 4-cyanophenylboronic acid with a heptyl-substituted aryl halide . Purity optimization involves column chromatography (silica gel) followed by recrystallization in ethanol or hexane, monitored by HPLC (>98% purity) .

Q. How do structural variations (e.g., alkyl chain length) affect the phase behavior of biphenylcarbonitrile derivatives?

- Methodology : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to analyze phase transitions. For this compound, the crystal-to-nematic transition occurs at 15°C, and melting at 36°C. Longer alkyl chains (e.g., nonyloxy derivatives) exhibit higher nematic-isotropic transition temperatures due to increased van der Waals interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm the biphenyl backbone and heptyl chain integration (e.g., δ 2.55 ppm for methylene protons adjacent to the biphenyl group) .

- FTIR : Peaks at ~2225 cm confirm the nitrile group .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHN, m/z 277.18) .

Advanced Research Questions

Q. How does this compound interact with nanoparticle dispersions, and what are the implications for optoelectronic devices?

- Methodology : Studies using zinc ferrite nanoparticles dispersed in 7CB (a common abbreviation for this compound) reveal altered zeta potential and fluorescence properties. Time-resolved fluorescence spectroscopy shows enhanced charge transfer kinetics, suggesting utility in liquid crystal displays (LCDs) with improved switching speeds . XRD and TEM are used to correlate nanoparticle alignment with electro-optical responses .

Q. What experimental strategies resolve contradictions in thermoresponsive behavior when blending this compound with block copolymers?

- Methodology : Ternary systems with epoxy resins and poly(styrene- block-ethylene oxide) (PSEO) are analyzed via atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS). Morphological discrepancies (e.g., micellar vs. lamellar structures) are linked to PSEO molecular weight and HOBC (4'-hexyloxy analog) content. Thermal gradients and electric fields are applied to modulate phase separation dynamics, with DSC confirming glass transition shifts .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodology : Accelerated degradation studies under UV irradiation (λ = 254 nm) in aqueous solutions identify photolytic by-products via GC-MS. Major products include 4-biphenylcarboxylic acid and heptanal, suggesting C-N bond cleavage. Biodegradation assays with Pseudomonas spp. show limited mineralization (<15% over 30 days), prompting exploration of advanced oxidation processes (AOPs) like Fenton’s reagent for remediation .

Propiedades

IUPAC Name |

4-(4-heptylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOWXOZNUNZPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068280 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41122-71-8 | |

| Record name | 4′-Heptyl-4-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-heptyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.